1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose
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Overview
Description
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose is a synthetic compound that belongs to the class of purine nucleoside analogs. These compounds are known for their broad-spectrum antitumor activity, particularly targeting indolent lymphoid system malignancies. The anticancer mechanism of these analogs often involves the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose typically involves multiple steps, starting from the appropriate sugar derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using tert-butyldiphenylsilyl chloride under basic conditions.
Acetylation: The protected sugar is then acetylated using acetic anhydride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antitumor activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose involves the inhibition of DNA synthesis, leading to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose can be compared with other purine nucleoside analogs, such as:
- 2-Acetoxy-4-[(tert-butyldiphenylsilyl)oxy]-3-tetrahydrofuryl (3R,4S)-Benzoate
- 2,3-Furandiol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]tetrahydro-, 2-acetate 3-benzoate
These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C29H32O6Si |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[2-acetyloxy-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H32O6Si/c1-21(30)33-28-26(34-27(31)22-14-8-5-9-15-22)25(20-32-28)35-36(29(2,3)4,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25-26,28H,20H2,1-4H3 |
InChI Key |
POPFJOBSNAZLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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